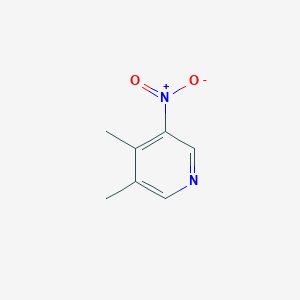

3,4-Dimethyl-5-nitropyridine

Vue d'ensemble

Description

3,4-Dimethyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of nitropyridines, which are pyridine derivatives containing a nitro group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-5-nitropyridine can be synthesized through the nitration of 3,4-dimethylpyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethyl-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as ammonia or amines in the presence of a base are typically used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product formed is 3,4-dimethyl-5-aminopyridine.

Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.

Applications De Recherche Scientifique

Medicinal Chemistry

3,4-Dimethyl-5-nitropyridine serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are frequently utilized in the development of drugs due to their biological activity.

Synthesis of Pharmaceuticals

- Omeprazole and Esomeprazole : The compound is crucial for synthesizing proton pump inhibitors like omeprazole and esomeprazole, which are used to treat gastroesophageal reflux disease (GERD) and other stomach-related conditions. The synthetic route involves nitration processes that utilize this compound as a precursor .

- Antibacterial and Antifungal Properties : Research has shown that nitropyridine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have indicated that 3-nitropyridine derivatives can selectively inhibit bacterial growth, suggesting potential therapeutic applications .

Chemical Synthesis

This compound is employed as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations.

Nucleophilic Substitution Reactions

- The compound can undergo nucleophilic substitution reactions, where the nitro group acts as a leaving group. This property has been exploited to synthesize more complex nitrogen-containing heterocycles .

Functionalization

- The presence of both methyl and nitro groups facilitates further functionalization through electrophilic aromatic substitution or nucleophilic attack, allowing for the development of novel compounds with tailored properties .

Material Science

The unique properties of this compound make it suitable for various applications in material science.

Organic Electronics

- Research indicates that nitropyridines can be used in the fabrication of organic electronic devices due to their electron-deficient nature, which enhances charge transport properties. This application is particularly relevant in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Coordination Chemistry

- The compound's ability to form coordination complexes with metals has been explored for applications in catalysis and materials development. These complexes often exhibit enhanced stability and reactivity compared to their non-coordinated counterparts .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of omeprazole and esomeprazole | Important precursor for proton pump inhibitors |

| Antibacterial and antifungal agents | Exhibits significant biological activity | |

| Chemical Synthesis | Nucleophilic substitution reactions | Enables synthesis of nitrogen-containing heterocycles |

| Functionalization | Facilitates development of novel compounds | |

| Material Science | Organic electronics | Enhances charge transport properties |

| Coordination chemistry | Forms stable metal complexes |

Case Study 1: Synthesis of Omeprazole

A study demonstrated the efficient synthesis of omeprazole using this compound as a key intermediate. The reaction involved multiple steps including nitration and subsequent functionalization, leading to high yields of the final product.

Case Study 2: Photophysical Properties

Research on the photophysical properties of 2-methyl-3-nitro-5-trifluoromethylpyridine derivatives revealed their potential application in organic electronics due to tunable optical characteristics such as large Stokes shifts . These findings suggest that derivatives of this compound could be similarly beneficial.

Mécanisme D'action

The mechanism of action of 3,4-Dimethyl-5-nitropyridine involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group plays a crucial role in these interactions, often undergoing reduction or substitution reactions that modulate the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Nitropyridine: Similar in structure but lacks the methyl groups at positions 3 and 4.

4-Nitropyridine: Similar but with the nitro group at the 4-position instead of the 5-position.

2,4-Dimethyl-5-nitropyridine: Similar but with an additional methyl group at the 2-position.

Uniqueness

3,4-Dimethyl-5-nitropyridine is unique due to the presence of both methyl groups and the nitro group, which confer distinct chemical properties. These structural features influence its reactivity and make it suitable for specific applications that other nitropyridines may not be able to fulfill .

Activité Biologique

3,4-Dimethyl-5-nitropyridine (CAS Number: 65169-36-0) is an organic compound belonging to the nitropyridine class, characterized by its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C7H8N2O2. It can be synthesized through the nitration of 3,4-dimethylpyridine using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure selective nitro group placement on the pyridine ring.

Synthetic Routes

- Nitration : The primary method involves treating 3,4-dimethylpyridine with nitrating agents.

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been studied for their efficacy against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have indicated that it can inhibit tumor growth in various cancer models. For instance, certain derivatives demonstrated significant tumor growth inhibition in mouse xenograft models, particularly in head and neck cancer types .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The nitro group plays a crucial role in these interactions, often undergoing reduction or substitution reactions that modulate the compound's activity. It may interact with enzymes or receptors involved in critical cellular pathways, leading to either inhibition or activation of these processes .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy Assessment

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a scaffold for developing new antimicrobial agents .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Dimethyl-5-nitropyridine, and how can they be experimentally determined?

- Answer : Essential properties include molecular weight (152.151 g/mol), density (1.2±0.1 g/cm³), boiling point (254.6±35.0 °C), and flash point (107.8±25.9 °C) . These can be determined via:

- Gravimetric analysis for density.

- Differential Scanning Calorimetry (DSC) for boiling/melting points.

- Mass Spectrometry (MS) for molecular weight validation.

- Refractometry for index of refraction (1.551) .

Q. What are standard protocols for synthesizing this compound, and how can intermediates be characterized?

- Answer : A common route involves nitration of dimethylpyridine derivatives. For example:

Nitration : React 3,4-dimethylpyridine with nitric acid under controlled temperature (0–5°C) to avoid over-nitration .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Characterization :

- 1H/13C-NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.3–8.3 ppm) .

- FT-IR to identify nitro group stretching (~1520 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the lab?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.0±0.5 mmHg at 25°C) .

- Waste Disposal : Segregate nitro-containing waste for incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) for this compound derivatives?

- Answer : Discrepancies often arise from isomerization or impurities. Mitigation strategies include:

- Multi-technique validation : Cross-check NMR with High-Resolution MS (exact mass: 152.058578) to confirm molecular formula .

- Dynamic NMR : Resolve rotational isomers (e.g., methyl group conformers) by analyzing variable-temperature spectra .

- Reference standards : Compare with published spectra of structurally similar nitropyridines (e.g., 2-Chloro-5-nitropyridine δ values) .

Q. What methodologies optimize the regioselective synthesis of this compound to minimize byproducts?

- Answer :

- Directed nitration : Use steric directing groups (e.g., methyl at C3/C4) to favor nitration at C5 .

- Catalytic control : Employ zeolites or acidic resins to enhance selectivity .

- Reaction monitoring : Track progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) to terminate before side reactions dominate.

- Table 1 : Byproduct Analysis in Nitration Reactions

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| 3,4-Dimethyl-2-nitropyridine | Over-nitration at C2 | Lower reaction temperature (<5°C) |

| Dinitro derivatives | Excess HNO₃ | Stoichiometric HNO₃, slow addition |

Q. How can computational methods predict reactivity and stability of this compound in novel reactions?

- Answer :

- DFT Calculations : Optimize geometry (e.g., Gaussian 09) to evaluate nitro group electron-withdrawing effects on ring reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict solubility and stability.

- QSPR Models : Corrogate LogP (1.49) with bioavailability for drug design applications .

Q. What strategies identify and quantify degradation products of this compound under varying storage conditions?

- Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months.

- Analytical Workflow :

HPLC-PDA : Detect nitro-to-amine reduction products (λmax ~270 nm).

LC-MS/MS : Quantify trace degradants (e.g., 3,4-dimethylpyridine, m/z 107).

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Answer :

- Controlled Replication : Repeat DSC analyses across labs using standardized heating rates (10°C/min).

- Contextual Factors : Discrepancies may arise from impurities (e.g., residual solvents lowering decomposition onset).

- Meta-Analysis : Compare data from peer-reviewed studies (e.g., purity >95% required for reliable TGA) .

Propriétés

IUPAC Name |

3,4-dimethyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-4-7(6(5)2)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGDWMNIMXOAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496633 | |

| Record name | 3,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-36-0 | |

| Record name | 3,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.